1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile
Description
1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile is a cyclopentane-based nitrile derivative featuring a 3,4-dimethoxyphenyl substituent. Its molecular formula is C₁₄H₁₇NO₂ (calculated molecular weight: 243.1259 g/mol), as confirmed by high-resolution mass spectrometry (HRMS) . Key spectral data include IR absorption bands at 2232 cm⁻¹ (C≡N stretch) and 1606 cm⁻¹ (aromatic C=C), consistent with its nitrile and substituted phenyl functionalities .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-16-12-6-5-11(9-13(12)17-2)14(10-15)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNOXLSDQWRFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34975-22-9 | |
| Record name | 1-(3,4-dimethoxyphenyl)cyclopentane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile typically involves the reaction of 3,4-dimethoxybenzyl cyanide with cyclopentanone under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonitrile group to an amine.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile
- Molecular Formula : C₁₀H₇Cl₂N
- Molecular Weight : 212.08 g/mol
- Key Differences: Replaces methoxy (-OCH₃) groups with electron-withdrawing chlorine atoms, altering electronic properties and reactivity. Cyclopropane ring (3-membered) vs.
- Safety : Classified as hazardous under GHS guidelines, requiring strict handling protocols due to toxicity risks .
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile
- Molecular Formula : C₁₂H₁₁F₂N
- Molecular Weight : 207.22 g/mol
- Key Differences :
1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile
Variations in Cycloalkane Ring Size
1-(3,4-Dimethoxyphenyl)cyclobutane-1-carbonitrile
Functional Group Modifications
1-(4-Aminophenyl)cyclopentanecarbonitrile
- Molecular Formula : C₁₂H₁₄N₂
- Molecular Weight : 186.25 g/mol
- Key Differences: Amino (-NH₂) group at the 4-position provides strong electron-donating and nucleophilic character, contrasting with the methoxy groups. Potential for applications in dye chemistry or as a ligand in coordination complexes .
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Methoxy groups enhance electron density on the phenyl ring, promoting electrophilic substitution reactions, while fluorine or chlorine substituents deactivate the ring .
- Ring Size Impact : Cyclopentane derivatives exhibit greater stability and synthetic versatility compared to strained cyclopropane or cyclobutane analogs .
- Toxicity : Chlorinated derivatives (e.g., 1-(3,4-dichlorophenyl) analogs) show higher acute toxicity compared to methoxy- or fluorine-substituted compounds .
Biological Activity
1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and pharmacology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with a 3,4-dimethoxyphenyl group and a carbonitrile functional group. This unique structure may contribute to its biological properties.
Research indicates that this compound interacts with multiple molecular targets, influencing various signaling pathways:
- Neuroprotection : The compound exhibits neuroprotective properties by modulating the NF-κB signaling pathway, which is crucial in inflammatory responses and neuronal survival .
- Enzyme Inhibition : It has been shown to inhibit several enzymes involved in cellular signaling, including PKC and Akt/β-catenin pathways .
- Cytotoxicity Modulation : In cell viability assays, the compound demonstrated the ability to enhance cell survival in models of oxidative stress .
Biological Activity Studies
Several studies have assessed the biological activity of this compound:
Table 1: Summary of Biological Activity Findings
Case Studies
- Cardioprotective Effects : A study on H9c2 cardiomyocytes demonstrated that treatment with this compound significantly improved cell viability when exposed to doxorubicin, a chemotherapeutic agent known for its cardiotoxic effects. The compound's protective effects were attributed to its ability to inhibit apoptotic pathways and enhance cellular resilience .
- Neuroprotective Applications : The compound has been investigated for its potential in treating neurodegenerative diseases. Its ability to inhibit neuroserpin polymerization suggests that it could be beneficial in conditions characterized by protein misfolding and aggregation .
Comparative Analysis
When compared with similar compounds, such as other arylcycloalkylamines, this compound exhibits unique properties due to its specific substitutions. This differentiation enhances its reactivity and stability in biological systems:
Table 2: Comparison of Biological Activities
| Compound | Neuroprotective Activity | Cardioprotective Activity | Mechanism |
|---|---|---|---|
| Compound A (similar structure) | Moderate | Low | Unknown |
| Compound B (related compound) | High | Moderate | NF-κB inhibition |
| This compound | High | High | NF-κB modulation, enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
